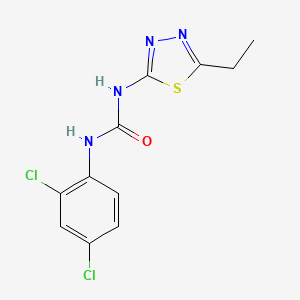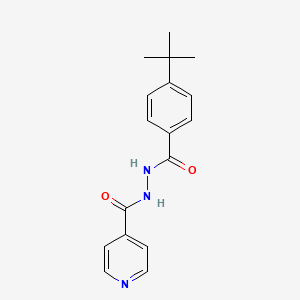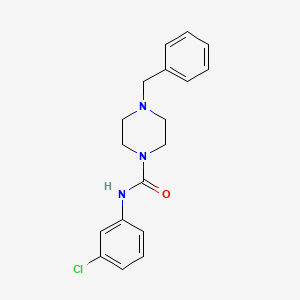![molecular formula C17H18Cl2N2O4S B5830500 4-(2,4-dichlorophenoxy)-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B5830500.png)
4-(2,4-dichlorophenoxy)-N-{4-[(methylamino)sulfonyl]phenyl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dichlorophenoxy)-N-{4-[(methylamino)sulfonyl]phenyl}butanamide, also known as sulfonylurea herbicide, is a widely used herbicide in agriculture. It is used to control broadleaf weeds and grasses in crops such as corn, soybeans, and wheat. The chemical formula of this herbicide is C18H21Cl2N3O5S, and its molecular weight is 469.35 g/mol.
Mécanisme D'action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-{4-[(methylamino)sulfonyl]phenyl}butanamide herbicides involves the inhibition of acetolactate synthase (ALS), an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. The inhibition of this enzyme leads to the accumulation of toxic levels of keto acids, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Sulfonylurea herbicides have been shown to have a wide range of biochemical and physiological effects on plants. They inhibit the biosynthesis of branched-chain amino acids, which are essential for protein synthesis and growth. They also affect the synthesis of other amino acids and secondary metabolites, such as flavonoids and phenolic compounds, which play important roles in plant defense mechanisms.
Avantages Et Limitations Des Expériences En Laboratoire
Sulfonylurea herbicides have several advantages for use in laboratory experiments. They are highly selective towards specific plant species, making them an effective tool for studying plant physiology and biochemistry. They are also relatively easy to use and are available in a variety of formulations. However, their use in laboratory experiments is limited by their high cost and potential for environmental contamination.
Orientations Futures
There are several areas of research that could be explored in the future regarding 4-(2,4-dichlorophenoxy)-N-{4-[(methylamino)sulfonyl]phenyl}butanamide herbicides. One area of interest is the development of new formulations that are more environmentally friendly and have lower toxicity to non-target organisms. Another area of research is the study of the impact of these herbicides on soil microbial communities and their role in soil health. Additionally, research could be conducted to explore the potential use of these herbicides in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's.
Méthodes De Synthèse
The synthesis of 4-(2,4-dichlorophenoxy)-N-{4-[(methylamino)sulfonyl]phenyl}butanamide involves the reaction of 2,4-dichlorophenol with butyric anhydride in the presence of a catalyst to form 2,4-dichlorophenoxybutyric acid. The acid is then reacted with thionyl chloride to form the acid chloride, which is then reacted with N-(4-aminophenyl)methanesulfonamide to form the final product.
Applications De Recherche Scientifique
Sulfonylurea herbicides have been extensively studied for their efficacy in controlling weeds and their impact on the environment. Research has shown that these herbicides have a high level of selectivity towards broadleaf weeds and grasses, making them an effective tool for weed control in crops. They are also known to have a low toxicity to mammals and birds, making them a safer alternative to other herbicides.
Propriétés
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[4-(methylsulfamoyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O4S/c1-20-26(23,24)14-7-5-13(6-8-14)21-17(22)3-2-10-25-16-9-4-12(18)11-15(16)19/h4-9,11,20H,2-3,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTTZGQFGZVRIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(2,5-dimethoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5830470.png)

![2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide](/img/structure/B5830485.png)
![N-[3-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5830486.png)

![N-[4-(2-acetyl-3-oxo-1-buten-1-yl)phenyl]butanamide](/img/structure/B5830515.png)

![2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5830528.png)

